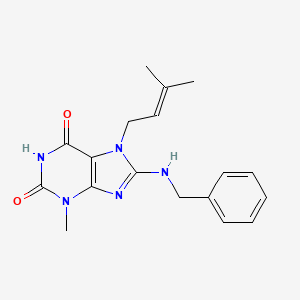![molecular formula C17H12N4O B5538125 3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B5538125.png)
3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
"3-(benzylideneamino)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one" is a compound of interest in the field of organic chemistry, notable for its unique structure which combines elements of pyrimidoindole and benzylideneamino groups. This compound has been studied for its potential applications in pharmaceuticals and materials science due to its intriguing chemical and physical properties.
Synthesis Analysis
The synthesis of related compounds often involves palladium-catalyzed intramolecular arylation, providing a pathway to a variety of pyrimidoindole derivatives through regioselective cyclization of pyrimidine substrates (Zhang et al., 2002). Another approach includes a versatile synthesis route for arylmethylideneamino pyrimidines, highlighting the synthetic adaptability of related structures (Vicentes et al., 2023).
Molecular Structure Analysis
Studies on similar compounds have employed X-ray diffraction and DFT calculations to elucidate their molecular structures, revealing diverse hydrogen-bonding patterns and supramolecular assemblies (Vicentes et al., 2023). These analyses contribute to a deeper understanding of the structural features that govern the compound's reactivity and stability.
Chemical Reactions and Properties
The compound's reactivity has been explored through its participation in various chemical reactions, such as the one-pot, four-component condensation reaction, which showcases its versatility in forming heterocyclic structures with potential biological activity (Bade & Vedula, 2015).
Applications De Recherche Scientifique
Antimicrobial and Anticancer Evaluation
- A series of derivatives were synthesized and evaluated for in vitro antimicrobial, antiviral, and cytotoxic activities. It was found that certain compounds showed significant antimicrobial effects, though they were generally less active than the standard drug 5-fluorouracil (5-FU) in cytotoxic screening against cancer cells. This study highlights the potential of these compounds in antimicrobial and possibly anticancer applications (Kumar et al., 2012).
Antiinflammatory Activity
- Novel indole derivatives were synthesized and evaluated for their antiinflammatory activity, showing promise with lower ulcerogenic liability compared to indomethacin. This indicates the potential for developing safer anti-inflammatory medications based on this compound (Verma et al., 1994).
Antitumor Activity
- The compound has been part of studies leading to the synthesis of specific derivatives with significant activity against cancer cells. For instance, one study described the synthesis of a potent lipid-soluble inhibitor of mammalian dihydrofolate reductase, showing significant activity against the Walker 256 carcinosarcoma in rats, highlighting its potential as an antitumor agent (Grivsky et al., 1980).
Synthesis and Characterization
- Research into the synthesis of heterocyclic Schiff bases, potential anticonvulsant agents, has been conducted. These studies contribute to understanding the chemical properties and potential therapeutic applications of these compounds (Pandey & Srivastava, 2011).
Propriétés
IUPAC Name |
3-[(E)-benzylideneamino]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O/c22-17-16-15(13-8-4-5-9-14(13)20-16)18-11-21(17)19-10-12-6-2-1-3-7-12/h1-11,20H/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYISTECDVJBFFP-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C=NC3=C(C2=O)NC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(E)-phenylmethylidene]amino}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({2-[(4-methylphenyl)thio]-3-quinolinyl}methylene)-2-furohydrazide](/img/structure/B5538043.png)

![2-methyl-3-[(3-pyridinylmethylene)amino]-4(3H)-quinazolinone](/img/structure/B5538055.png)
![8-methoxy-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one](/img/structure/B5538069.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5538073.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N'-(3-hydroxy-4-methoxybenzylidene)acetohydrazide](/img/structure/B5538084.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5538087.png)
![9-(1-phenyl-1H-tetrazol-5-yl)-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5538088.png)
![2-(2-iodo-4-methoxyphenoxy)-N'-[(5-nitro-2-thienyl)methylene]acetohydrazide](/img/structure/B5538105.png)


![[(2-hydroxycyclohexyl)thio]acetic acid](/img/structure/B5538122.png)
![N,N-dimethyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5538133.png)
![2-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5538148.png)